2,5-Diphenyloxazole
Overview
Description
2,5-Diphenyloxazole is an organic compound with the molecular formula C15H11NO. It is a greenish powder that is primarily used as an organic scintillator. This compound is known for its ability to convert shorter wavelength light into longer wavelength light, making it useful in various applications, particularly in the field of radiation detection .
Mechanism of Action
Target of Action
2,5-Diphenyloxazole, also known as PPO, is primarily used as a wavelength shifter . Its primary target is light, specifically light of shorter wavelengths. It interacts with this light and converts it to longer wavelengths .
Mode of Action
The mode of action of this compound involves the absorption of shorter wavelength light and the emission of longer wavelength light . This process is known as fluorescence. The output spectrum of this compound peaks at 385 nm, which is in the range of UV light .
Biochemical Pathways
Its primary function as a wavelength shifter suggests that it plays a role in the pathways of light absorption and emission .
Pharmacokinetics
It is known that the compound has a melting point of 71°c and a boiling point of 360°c
Result of Action
The primary result of this compound’s action is the conversion of shorter wavelength light to longer wavelength light . This can be used in various applications, such as in the development of organic luminescent materials for light-emitting diodes (LEDs) .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light conditions . For instance, its ability to shift wavelengths may be affected by the intensity and wavelength of the incoming light. Additionally, its stability may be influenced by temperature, given its known melting and boiling points .
Biochemical Analysis
Biochemical Properties
2,5-Diphenyloxazole exhibits tunable fluorescence properties, up-conversion emission, and thermal stability . It has been used as a photoactive model system to study the structure-property relationship of its cocrystals . The cocrystals of this compound have exhibited tunable fluorescence properties and thermal stability relative to the pure this compound solid .
Cellular Effects
The fluorescence of this compound can be quenched by nucleotides, as investigated by electronic absorption and steady-state fluorescence spectra . This property allows this compound to be used as a fluorescent probe in cellular studies, providing insights into the interactions between nucleotides and other biomolecules .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with light. As a fluorescent compound, this compound absorbs light at a specific wavelength and then re-emits light at a longer wavelength . This property is utilized in various applications, including as a scintillator and a fluorescent probe .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the fluorescence properties of this compound can be tuned by adjusting the molecular stacking and aggregation state in its cocrystals . Moreover, the thermal stability of this compound can also be enhanced through co-crystallization .
Transport and Distribution
Given its lipophilic nature, it is likely that this compound can easily cross cell membranes and distribute throughout the cell .
Subcellular Localization
Due to its lipophilic nature and its use as a fluorescent probe, it is likely that this compound can localize in various subcellular compartments where it can interact with different biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyloxazole typically involves the condensation of aniline with aldehydes in the presence of an acid catalyst to form an imine salt. This imine salt then undergoes cyclization under acidic conditions to produce this compound . Another method involves reacting benzoylaminoacetic acid with thionyl chloride at 50°C until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in enamel reactors with mechanical stirring and precise temperature control. Post-treatment processes such as distillation, crystallization, and extraction are employed to purify the final product .
Chemical Reactions Analysis
2,5-Diphenyloxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Diphenyloxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Diphenyloxazole is unique due to its high photoluminescence quantum yield and its ability to act as a primary shifter in scintillation detectors. Similar compounds include:
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Used in similar applications but with different emission properties.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Another fluorescent compound with distinct luminescent properties.
p-Terphenyl: Used in scintillation detectors but with different chemical properties.
These compounds share some functional similarities but differ in their specific applications and emission characteristics.
Properties
IUPAC Name |
2,5-diphenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRNYORZJGVOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059060 | |
Record name | 2,5-Diphenyloxazole | |
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Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 2,5-Diphenyloxazole | |
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Vapor Pressure |
0.00000465 [mmHg] | |
Record name | 2,5-Diphenyloxazole | |
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CAS No. |
92-71-7 | |
Record name | 2,5-Diphenyloxazole | |
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Record name | 2,5-Diphenyloxazole | |
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Record name | 2,5-Diphenyloxazole | |
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Record name | 2,5-Diphenyloxazole | |
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Record name | Oxazole, 2,5-diphenyl- | |
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Record name | 2,5-Diphenyloxazole | |
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Record name | 2,5-diphenyloxazole | |
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Record name | 2,5-Diphenyloxazole | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-diphenyloxazole?
A1: this compound has the molecular formula C15H11NO and a molecular weight of 221.25 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits strong fluorescence upon UV excitation. Its absorption and emission spectra are sensitive to solvent polarity and the presence of potential interacting molecules like cyclodextrins. [] Studies have shown its potential for two-photon fluorescence (TPF), with a high TPF quantum yield and a decay time of 20 ns. []
Q3: How does the structure of this compound relate to its fluorescence properties?
A3: The planar, conjugated structure of this compound allows for efficient absorption of UV light and subsequent emission of fluorescence. Substitutions on the phenyl rings can impact the fluorescence wavelength and intensity. [, ]
Q4: How does the conformation of this compound influence its amplified spontaneous emission (ASE) behavior?
A4: Contrary to the previously proposed electromer model, conformational restrictions at the 5-phenyl position do not eliminate the anomalous dual-spike ASE response in this compound derivatives. The exact mechanism behind this phenomenon requires further investigation. []
Q5: What makes this compound suitable for scintillation applications?
A5: this compound is an efficient scintillator, meaning it emits light when excited by ionizing radiation. [, , , , , ] This property is exploited in various applications, including the detection of beta radiation and differentiation between gamma-ray and neutron-induced signals. [, ]
Q6: How does covalent incorporation of this compound into sol-gel matrices impact its performance in radioanalytical applications?
A6: Covalent incorporation significantly reduces leaching of this compound from sol-gel glasses compared to simple entrapment, leading to improved long-term performance and stability in radioanalytical applications. [, ]
Q7: Can this compound be used to enhance the performance of X-ray attenuation-based imaging?
A7: Yes, embedding this compound alongside cesium lead bromide quantum dots within silicon dioxide nanoparticles significantly enhances X-ray attenuation, improving the sensitivity of this imaging technique. []
Q8: Does this compound exhibit any biological activity?
A9: Research suggests that this compound can inhibit phospholipase C (PLC) activity. This finding may explain some of its antiproliferative and antisignaling effects observed in certain cell lines. [, ]
Q9: How is this compound metabolized in biological systems?
A10: Studies have shown that this compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to hydroxylated metabolites. [, , , , ] This metabolism can be induced by certain compounds like 3-methylcholanthrene.
Q10: Can this compound be used as a probe for studying aryl hydrocarbon hydroxylase (AHH) activity?
A11: Yes, this compound metabolism by AHH can be used as a sensitive indicator of the enzyme's activity in human lymphocytes and liver microsomes. [, , , , ]
Q11: What is the impact of this compound on mice DNA structure?
A12: Research indicates a complex relationship between this compound and DNA structure in mice. It exhibits genotoxic effects at certain concentrations, but some derivatives show potential radioprotective properties. [, ]
Q12: How does the solubility of this compound in different solvents affect its applications?
A13: The solubility of this compound varies depending on the solvent. This influences its use in different applications, such as the preparation of liquid scintillators, sol-gel glasses, and polymer-based systems. [, , , ]
Q13: What strategies can be employed to improve the stability and performance of this compound in various applications?
A14: Covalent attachment to polymer matrices, encapsulation within nanoparticles, and the use of appropriate solvents and additives can enhance the stability and performance of this compound in diverse applications. [, , , ]
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